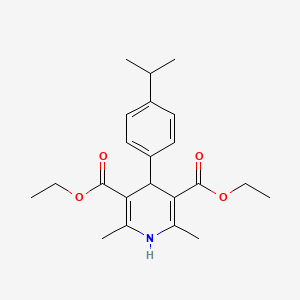

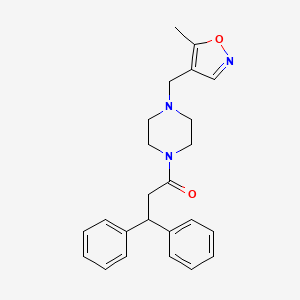

![molecular formula C19H18N4O5 B2369713 N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040655-59-1](/img/structure/B2369713.png)

N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic compound. It contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The compound also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of this compound includes furan rings and a pyrimidine ring . Furan rings are five-membered aromatic rings with four carbon atoms and one oxygen . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications

Synthesis and Biological Applications

The synthesis of related compounds involves complex chemical reactions that result in products with potential antiprotozoal and antileukemic activities. For instance, compounds similar in structure have been synthesized and evaluated for their effectiveness against diseases such as trypanosomiasis and malaria, showcasing their potential in medicinal chemistry (Ismail et al., 2004), (Ismail et al., 2003). The synthesis of these compounds involves multistep reactions including bromination, Suzuki coupling, and hydrogenation processes, highlighting the chemical versatility and potential of furan and pyrimidine derivatives in drug development.

Material Science Applications

In material science, derivatives of furan and pyrimidine have been utilized in the synthesis of novel polyamides and polyimides, indicating their importance in the development of new materials with enhanced properties. These materials are characterized by their solubility in polar solvents, thermal stability, and mechanical strength, making them suitable for various applications ranging from flexible films to electronic devices (Liaw et al., 2001), (Yang & Lin, 1994).

Sensing and Drug Release

Furthermore, pyridine/pyridinium symmetrical bisamides, which share structural similarities with the compound of interest, have been explored for their aggregation properties, selective sensing capabilities, and potential in drug release applications. These studies demonstrate the compound's relevance in the development of supramolecular gelators capable of selective metal ion detection and the controlled release of therapeutic agents, showcasing its utility in both environmental sensing and pharmaceutical delivery systems (Panja et al., 2018).

Properties

IUPAC Name |

N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5/c1-21-17-14(18(25)22(2)19(21)26)9-15(23(17)11-13-6-4-8-28-13)16(24)20-10-12-5-3-7-27-12/h3-9H,10-11H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTCKSRDYPFMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CO4)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)

![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)

![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)